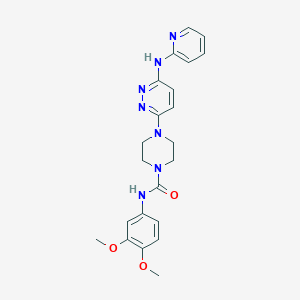

N-(3,4-dimethoxyphenyl)-4-(6-(pyridin-2-ylamino)pyridazin-3-yl)piperazine-1-carboxamide

Description

N-(3,4-dimethoxyphenyl)-4-(6-(pyridin-2-ylamino)pyridazin-3-yl)piperazine-1-carboxamide is a synthetic compound featuring a piperazine-carboxamide core linked to a pyridazine moiety substituted with a pyridin-2-ylamino group and a 3,4-dimethoxyphenyl ring.

Properties

IUPAC Name |

N-(3,4-dimethoxyphenyl)-4-[6-(pyridin-2-ylamino)pyridazin-3-yl]piperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N7O3/c1-31-17-7-6-16(15-18(17)32-2)24-22(30)29-13-11-28(12-14-29)21-9-8-20(26-27-21)25-19-5-3-4-10-23-19/h3-10,15H,11-14H2,1-2H3,(H,24,30)(H,23,25,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIXYHJRBYQSFEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)N2CCN(CC2)C3=NN=C(C=C3)NC4=CC=CC=N4)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N7O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3,4-Dimethoxyphenyl)-4-(6-(pyridin-2-ylamino)pyridazin-3-yl)piperazine-1-carboxamide, a compound with diverse pharmacological potential, has been the subject of various studies focusing on its biological activity. This article compiles findings from multiple research sources to provide a comprehensive overview of its biological properties, including its synthesis, cytotoxicity, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a complex structure comprising a piperazine core linked to a pyridazinyl moiety and a dimethoxyphenyl group. The synthesis typically involves multi-step reactions, including the formation of the piperazine ring and subsequent modifications to introduce the pyridazinyl and phenyl substituents. Specific synthetic routes have been documented in literature, detailing reaction conditions and yields .

Cytotoxicity Studies

Cytotoxicity assays have demonstrated that this compound exhibits significant anti-cancer properties against various cell lines. For instance, studies have shown that this compound can induce apoptosis in cancer cells, particularly in A549 (lung cancer) and HT29 (colon cancer) cell lines. The half-maximal inhibitory concentration (IC50) values indicate potent cytotoxic effects, suggesting its potential as an anticancer agent .

| Cell Line | IC50 (μM) |

|---|---|

| A549 | 5.32 ± 0.07 |

| HT29 | 3.89 ± 0.04 |

The mechanism by which this compound exerts its cytotoxic effects is believed to involve the inhibition of specific signaling pathways related to cell survival and proliferation. Molecular docking studies suggest that it may interact with key proteins involved in these pathways, promoting apoptosis and inhibiting tumor growth .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. Preliminary results indicate effectiveness against certain bacterial strains, although further studies are needed to elucidate its full spectrum of activity and mechanisms involved .

Case Studies and Research Findings

Several case studies have highlighted the efficacy of this compound in various biological contexts:

- Study on Lung Cancer Cells : A study published in 2020 reported that treatment with this compound resulted in a significant reduction in cell viability in A549 cells when compared to control groups .

- Antibacterial Evaluation : Another research effort focused on assessing the antibacterial properties of this compound against Mycobacterium tuberculosis, revealing promising results that warrant further investigation into its potential as an anti-tubercular agent .

Scientific Research Applications

Anticonvulsant Activity

Recent studies have explored the anticonvulsant properties of related piperazine compounds, indicating that modifications to the piperazine structure can enhance efficacy against seizures. For instance, a study on a structurally similar compound demonstrated promising results in both in silico and in vivo models. The compound was evaluated for its ability to prevent seizures induced by maximal electroshock (MES) in mice, showing significant protective effects and low toxicity levels.

Key Findings:

- Mechanism of Action : The compound interacts with specific neurotransmitter systems, potentially modulating GABAergic and glutamatergic pathways.

- Toxicity Profile : Classified as low toxicity (Class IV), with minimal behavioral changes observed in animal models post-administration .

Cancer Treatment

Another area of application for this class of compounds is in oncology. The structural features of N-(3,4-dimethoxyphenyl)-4-(6-(pyridin-2-ylamino)pyridazin-3-yl)piperazine-1-carboxamide suggest potential interactions with cancer cell signaling pathways.

Case Studies:

- In Vitro Studies : Compounds with similar scaffolds have shown cytotoxic effects against various cancer cell lines. For example, derivatives were tested for their ability to inhibit proliferation in breast cancer and leukemia cells, demonstrating IC50 values indicative of significant anti-cancer activity .

- Molecular Targeting : The compound may inhibit specific kinases involved in tumor growth, such as MPS1, which is crucial for cell cycle regulation and mitosis .

Neurological Imaging

The potential use of this compound as a radiolabeled ligand for positron emission tomography (PET) imaging has been explored. Similar piperazine derivatives have been successfully developed as PET ligands for visualizing fatty acid amide hydrolase (FAAH) in vivo.

Research Insights:

- Binding Affinity : Compounds designed with similar motifs exhibit high binding affinities to FAAH, making them suitable candidates for imaging studies .

- Synthesis and Characterization : The synthesis routes involve complex organic reactions that yield high-purity products suitable for radiolabeling, facilitating their use in advanced neuroimaging techniques.

Data Summary

Chemical Reactions Analysis

Piperazine-Carboxamide Reactivity

The piperazine-carboxamide moiety enables nucleophilic substitution and hydrogen-bonding interactions.

-

Alkylation/Acylation : The secondary amines in the piperazine ring can undergo alkylation with alkyl halides (e.g., methyl iodide) or acylation with acyl chlorides under basic conditions .

-

Hydrolysis : The carboxamide group is susceptible to hydrolysis in acidic or alkaline media, yielding the corresponding carboxylic acid derivative. For example, refluxing with HCl or NaOH may cleave the amide bond .

Pyridazine Ring Reactivity

The pyridazine ring’s electron-deficient nature allows for nucleophilic aromatic substitution (NAS) and cross-coupling reactions.

-

Electrophilic Substitution : Chlorination or nitration at the C5 position of pyridazine is feasible under acidic conditions .

-

Metal-Catalyzed Coupling : Suzuki-Miyaura coupling with aryl boronic acids at halogenated pyridazine positions (e.g., C3 or C6) has been reported in similar systems .

Pyridin-2-ylamino Group Reactivity

The pyridin-2-ylamino group participates in coordination chemistry and redox reactions.

-

Metal Complexation : The amino nitrogen and pyridine nitrogen can act as bidentate ligands for transition metals like Pd(II) or Pt(II), forming stable complexes .

-

Oxidation : The amino group may oxidize to a nitroso derivative under strong oxidizing agents (e.g., KMnO₄) .

3,4-Dimethoxyphenyl Group Reactivity

The methoxy substituents influence electronic effects and participate in demethylation.

-

Demethylation : Treatment with BBr₃ or HI can cleave methoxy groups to phenolic -OH groups .

-

Electrophilic Substitution : The para position to methoxy groups may undergo sulfonation or nitration, though steric hindrance from the piperazine group could limit reactivity .

Nucleophilic Aromatic Substitution on Pyridazine

The pyridazine C3 position, activated by the electron-withdrawing carboxamide group, could undergo NAS with ammonia or amines:

This aligns with methods for synthesizing aminopyridazines in related compounds .

Reductive Amination of Piperazine

The secondary amine in piperazine may react with aldehydes (e.g., formaldehyde) under reductive conditions:

This pathway is supported by piperazine alkylation in PubChem entries .

Comparison with Similar Compounds

Structural Analogues with Piperazine-Carboxamide Scaffolds

The target compound shares structural homology with several piperazine-carboxamide derivatives, differing primarily in substituents on the aryl rings and pyridazine/pyridine systems. Key comparisons include:

Key Observations :

- Biological Targets : Unlike PKM-833 (a FAAH inhibitor) or Rip-B (dopamine D3 ligand), the pyridazine-piperazine core in the target compound may favor kinase or JNK1 pathway modulation, as seen in related pyridazine derivatives .

Pyridazine-Based Derivatives

Pyridazine rings with amino or hydrazide substitutions are recurrent in bioactive molecules:

Key Observations :

- 3,4-Dimethoxyphenyl Role : The presence of this group in both the target compound and 9e/11g suggests a shared role in enhancing target affinity via hydrophobic interactions or π-stacking .

- Activity Correlation : Hydrazide/thioamide derivatives (e.g., 9e, 11g) exhibit stronger enzymatic inhibition (e.g., JNK1) compared to carboxamides, highlighting the impact of terminal functional groups .

Q & A

Basic Question

- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, pyridazine aromatic protons at δ 8.1–8.5 ppm) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 479.2152 for C₂₄H₂₇N₇O₃) .

- X-ray Crystallography : Resolves piperazine ring conformation and hydrogen-bonding patterns (e.g., carboxamide N–H⋯O interactions) .

- HPLC-PDA : Ensures >95% purity using C18 columns and acetonitrile/water gradients .

How can researchers resolve contradictions in reported synthetic yields for similar piperazine-carboxamides?

Advanced Question

Discrepancies often arise from:

- Reagent Ratios : Excess pyridazine halide (1.2–1.5 eq.) improves coupling efficiency but may increase byproducts .

- Temperature Sensitivity : Reactions above 100°C can degrade heat-sensitive intermediates (e.g., methoxyphenyl groups). Controlled microwave-assisted synthesis (60–80°C) enhances reproducibility .

- Purification Methods : Normal-phase vs. reverse-phase chromatography impacts yield. For polar intermediates, ion-exchange resins reduce losses .

Recommendation : Conduct Design of Experiments (DoE) to systematically vary parameters (time, temperature, stoichiometry) and identify optimal conditions .

What strategies are employed to study structure-activity relationships (SAR) for this compound?

Advanced Question

- Core Modifications : Replace pyridazine with pyrimidine (as in ) to assess impact on kinase inhibition .

- Substituent Screening : Vary methoxy groups (e.g., 3,4-dichloro vs. 3,4-dimethoxy) to evaluate electronic effects on receptor binding .

- Bioisosteric Replacement : Substitute piperazine with homopiperazine or morpholine to probe steric tolerance .

- In Silico Profiling : Use QSAR models trained on analog datasets (e.g., p38 MAP kinase inhibitors in ) to prioritize synthetic targets .

What are the challenges in scaling up the synthesis for preclinical studies?

Advanced Question

- Intermediate Stability : Pyridazine intermediates prone to hydrolysis require anhydrous conditions and inert atmospheres .

- Catalyst Costs : Palladium-based catalysts (e.g., Pd(OAc)₂ for coupling) increase expenses. Ligand screening (e.g., Xantphos) improves turnover .

- Byproduct Management : Column chromatography is impractical at scale. Switch to crystallization (e.g., using ethanol/water mixtures) for purification .

How is the compound’s pharmacokinetic profile evaluated in preclinical models?

Advanced Question

- Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. Piperazine rings often undergo CYP3A4-mediated oxidation .

- Plasma Protein Binding : Use equilibrium dialysis to measure unbound fraction; carboxamides typically show moderate binding (60–80%) .

- Bioavailability : Administer orally (10 mg/kg) in rodent models and measure plasma concentrations. Low solubility may necessitate prodrug strategies (e.g., phosphate esters) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.